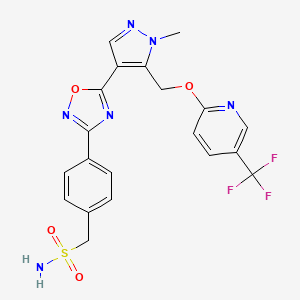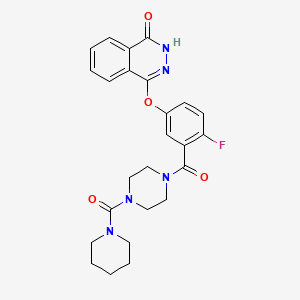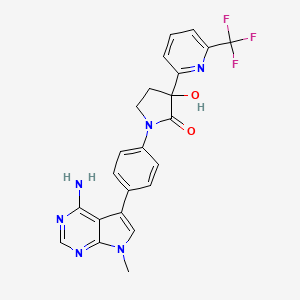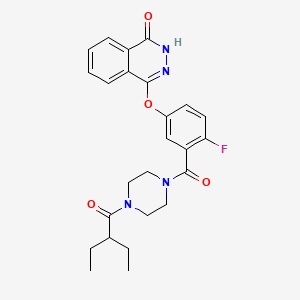
Piperazine derivative 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine derivative 6 is a compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods:
Hydrogenation of N-(aminoethyl)ethanolamine: This method involves the hydrogenation of N-(aminoethyl)ethanolamine to produce piperazine and its derivatives.
Treatment of Ammonia with Ethylenediamine: Ammonia is treated with ethylenediamine to produce piperazine.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine derivatives can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organic halides, sulfonyl chlorides.
Major Products:
N-oxides: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Piperazines: Formed from substitution reactions.
科学的研究の応用
Piperazine derivative 6 has a wide range of applications in scientific research:
作用機序
ピペラジン誘導体 6 は、特定の分子標的および経路と相互作用することによって効果を発揮します:
GABA受容体アゴニスト: 筋膜GABA受容体に直接結合し、神経終末の過分極を引き起こし、寄生虫の弛緩性麻痺をもたらします.
チューブリン重合の阻害: チューブリン重合を阻害することにより、強い抗増殖活性を示します。チューブリン重合は細胞分裂に不可欠です.
類似化合物との比較
ピペラジン誘導体 6 は、他の類似化合物と比較することで、その独自性を際立たせることができます:
トリメタジジン: 心臓保護作用で知られています.
ラノラジン: 慢性狭心症の治療に使用されています.
ベフラルイン: 抗うつ剤です.
アリピプラゾール: 抗精神病薬です.
クエチアピン: 統合失調症と双極性障害の治療に使用されます.
インジナビル: 抗レトロウイルス薬です.
シタグリプチン: 2型糖尿病の治療に使用されます.
ベスティピタント: 不安と抑うつ症の治療における可能性について調査されています.
特性
分子式 |
C18H12ClF5N2O2 |
|---|---|
分子量 |
418.7 g/mol |
IUPAC名 |
4-[2-chloro-3-(trifluoromethyl)benzoyl]-1-(2,4-difluorophenyl)piperazin-2-one |
InChI |
InChI=1S/C18H12ClF5N2O2/c19-16-11(2-1-3-12(16)18(22,23)24)17(28)25-6-7-26(15(27)9-25)14-5-4-10(20)8-13(14)21/h1-5,8H,6-7,9H2 |
InChIキー |
VNEYCAAUOFFQMB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate](/img/structure/B10833836.png)
